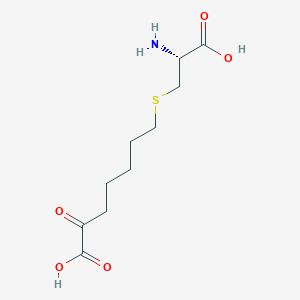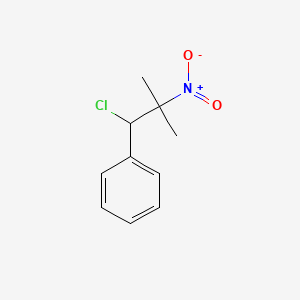
Unii-ffr4lwu87F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-ffr4lwu87F, also known by its chemical name with the molecular formula C₁₀H₁₇NO₅S, is a compound with a molecular weight of 263.31. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Cilastatin EP Impurity E, also known as UNII-FFR4LWU87F, is primarily targeted at renal dehydropeptidase . This enzyme is responsible for the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 .
Mode of Action
Cilastatin acts as an inhibitor of renal dehydropeptidase . It prevents the degradation of antibiotics like imipenem, which are hydrolyzed by dehydropeptidase . By blocking the metabolism of these antibiotics, cilastatin enhances their antibacterial effect .
Biochemical Pathways
The primary biochemical pathway affected by cilastatin is the metabolism of certain antibiotics. By inhibiting renal dehydropeptidase, cilastatin prevents the breakdown of these antibiotics, thereby prolonging their action and enhancing their antibacterial effect .
Pharmacokinetics
The parent compound, cilastatin, is known to be used in combination with imipenem to prevent its metabolism .
Result of Action
The molecular and cellular effects of Cilastatin EP Impurity E’s action involve the inhibition of renal dehydropeptidase, leading to an enhanced antibacterial effect of certain antibiotics . It also disrupts the conversion of leukotriene D4 to leukotriene E4 .
Action Environment
Environmental factors such as oxygen levels, water content, particle shape, and particle size can significantly affect the stability of cilastatin . For instance, free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .
Méthodes De Préparation
The preparation of Unii-ffr4lwu87F involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale organic synthesis techniques, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
Unii-ffr4lwu87F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Unii-ffr4lwu87F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Unii-ffr4lwu87F can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Unii-fys6T7F842: A fully human monoclonal antibody designed to bind specifically to tumor necrosis factor-alpha.
Anifrolumab: A monoclonal antibody used for the treatment of systemic lupus erythematosus, which binds to the type I interferon receptor
This compound is unique due to its specific molecular structure and the range of applications it supports, making it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAOQOWXVDEARX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174657-07-8 |
Source


|
| Record name | 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)






